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molecular formula C17H15NO B7813492 3-(6-Methoxy-naphthalen-2-yl)-phenylamine

3-(6-Methoxy-naphthalen-2-yl)-phenylamine

Cat. No. B7813492
M. Wt: 249.31 g/mol
InChI Key: GFHSOUYENFJHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546392B2

Procedure details

To a solution of 2-methoxy-6-(3-nitrophenyl)naphthalene (200 mg, 0.71 mmol, 1 eq) in 100 ml of dry THF, Pd/C is added, and the mixture is stirred over night at RT under a hydrogen atmosphere. After filtration over Celite and purification by means of preparative thin-layer chromatograph, the product is obtained in a yield of 20% (36 mg).
Name
2-methoxy-6-(3-nitrophenyl)naphthalene
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-])=O)[CH:14]=3)[CH:9]=2)[CH:4]=1>C1COCC1.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13]1[CH:14]=[C:15]([NH2:19])[CH:16]=[CH:17][CH:18]=1)[CH:7]=[CH:6]2

Inputs

Step One
Name
2-methoxy-6-(3-nitrophenyl)naphthalene
Quantity
200 mg
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred over night at RT under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
over Celite and purification by means of preparative thin-layer chromatograph
CUSTOM
Type
CUSTOM
Details
the product is obtained in a yield of 20% (36 mg)

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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